molecular formula C14H23N3O B8218879 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine

Cat. No.: B8218879
M. Wt: 249.35 g/mol
InChI Key: UOQNKEMEJXYTRG-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine is an organic compound with the molecular formula C14H23N3O. It is a derivative of phenylamine, featuring an isopropoxy group and a methylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropoxyphenylamine and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction temperature is maintained between 25-80°C.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine
  • 2-Isopropoxy-3-(4-methylpiperazin-1-yl)aniline

Uniqueness

2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine is unique due to its specific structural features, such as the presence of both isopropoxy and methylpiperazine groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11(2)18-14-12(15)5-4-6-13(14)17-9-7-16(3)8-10-17/h4-6,11H,7-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQNKEMEJXYTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.80 g of 1-(2-isopropoxy-3-nitrophenyl)-4-methylpiperazine and 91 mg of 10% palladium-on-carbon in 300 ml of ethanol is hydrogenated at 25° C. under 1 bar for 22 h. The mixture is filtered on Clarcel and the Clarcel is rinsed with ethanol. The filtrate is concentrated to dryness under reduced pressure and the residue is purified by chromatography on a 50 g silica cartridge, elution being carried out with pure dichloromethane and then successively with 98/2 and 95/5 v/v dichloromethane/methanol mixtures at a flow rate of 30 ml/min, so as to obtain 0.60 g of 2-isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine in the form of a yellow powder.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

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